

# A Comprehensive Technical Guide on (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

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## Compound of Interest

Compound Name: (R)-1-(4-Iodophenyl)ethanamine  
hydrochloride

Cat. No.: B577831

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This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**, a significant building block in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in pharmaceutical research and development.

## Core Chemical Properties

**(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is a chiral amine derivative. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for various coupling reactions, while the chiral amine moiety is a crucial feature for developing stereospecific pharmaceuticals.

### Data Presentation: Chemical and Physical Properties

The fundamental properties of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C8H11ClIN	[1][2]
Molecular Weight	283.54 g/mol	[1][2]
Alternate Molecular Weight	283.53711 g/mol	[3]
CAS Number	1246649-06-8	[1]
Appearance	White to light yellow crystalline powder	[4]
Purity	Typically ≥98%	[1]
Storage Conditions	Store in a cool, dry place, protected from light, under an inert atmosphere (e.g., Argon)	[1]

## Experimental Protocols: Synthesis and Resolution

The synthesis of enantiomerically pure **(R)-1-(4-iodophenyl)ethanamine hydrochloride** typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture. Chiral resolution is a widely practiced and industrially scalable method.[5]

### Methodology: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general yet effective method for resolving a racemic mixture of 1-(4-iodophenyl)ethanamine to isolate the desired (R)-enantiomer. The process relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[5][6]

#### Materials:

- Racemic 1-(4-iodophenyl)ethanamine
- Chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, L-tartaric acid)[5][7]
- Appropriate solvent (e.g., methanol, ethanol, or a mixture)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH) or another base
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

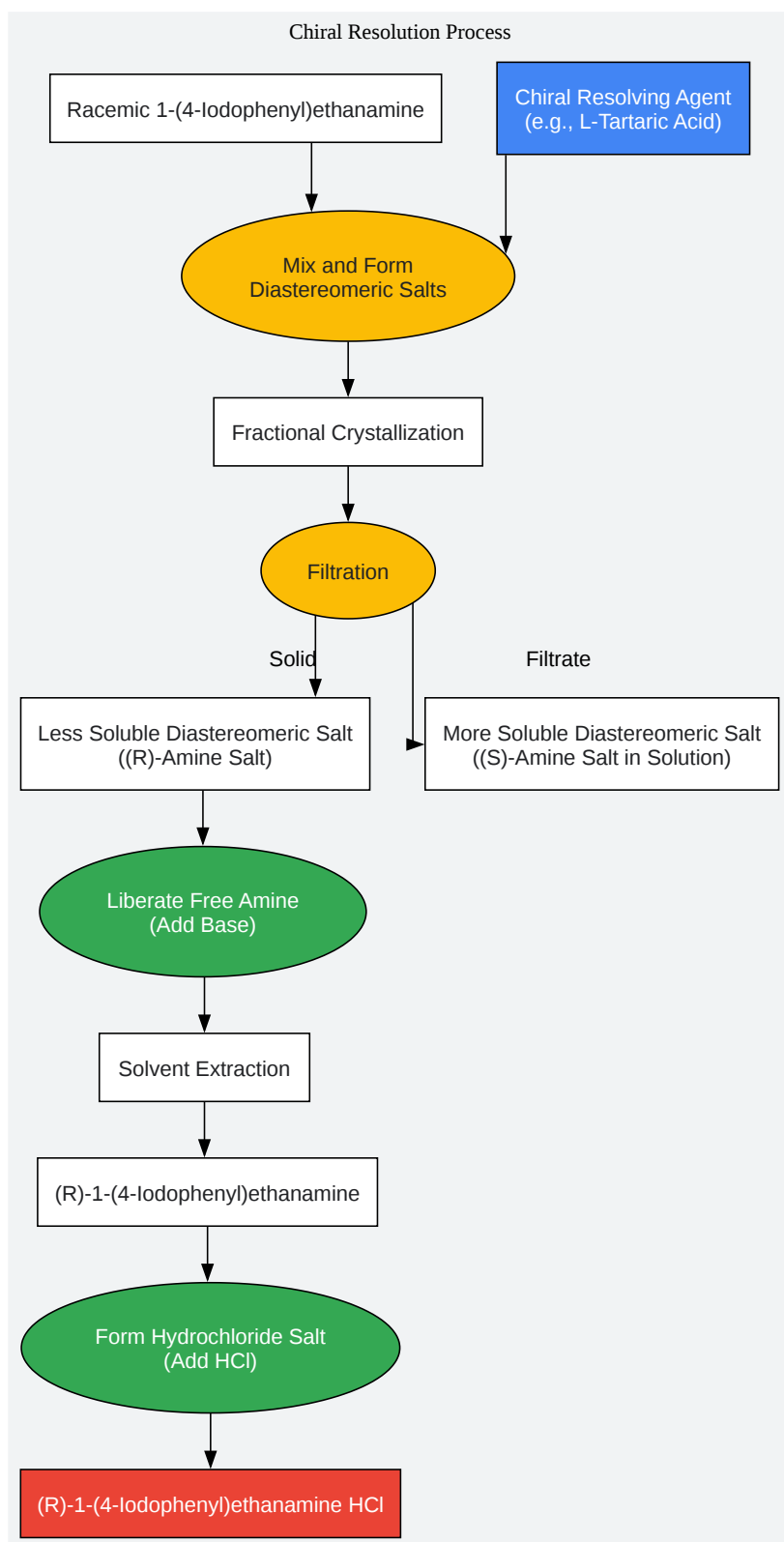
- Diastereomeric Salt Formation:
  - Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent.
  - In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
  - Slowly add the resolving agent solution to the racemic amine solution with stirring.
  - Allow the mixture to stir at room temperature or a slightly elevated temperature to facilitate salt formation.
- Fractional Crystallization:
  - Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining high enantiomeric purity.
  - Collect the precipitated crystals by filtration.
  - Wash the crystals with a small amount of the cold solvent to remove impurities.
- Liberation of the Free Amine:
  - Suspend the collected diastereomeric salt crystals in water.
  - Add a base (e.g., NaOH solution) to adjust the pH to basic, which will break the salt and liberate the free amine.
  - Extract the enantiomerically enriched amine into an organic solvent.

- Wash the organic layer with brine, dry it over an anhydrous drying agent, and evaporate the solvent to obtain the free (R)-1-(4-iodophenyl)ethanamine.
- Formation of the Hydrochloride Salt:
  - Dissolve the purified free amine in a suitable solvent like ethyl acetate.
  - Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.[8]
  - Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield **(R)-1-(4-iodophenyl)ethanamine hydrochloride**.

## Visualization of Methodologies

### Logical Workflow for Chiral Resolution

The following diagram illustrates the key steps involved in the chiral resolution process described above.

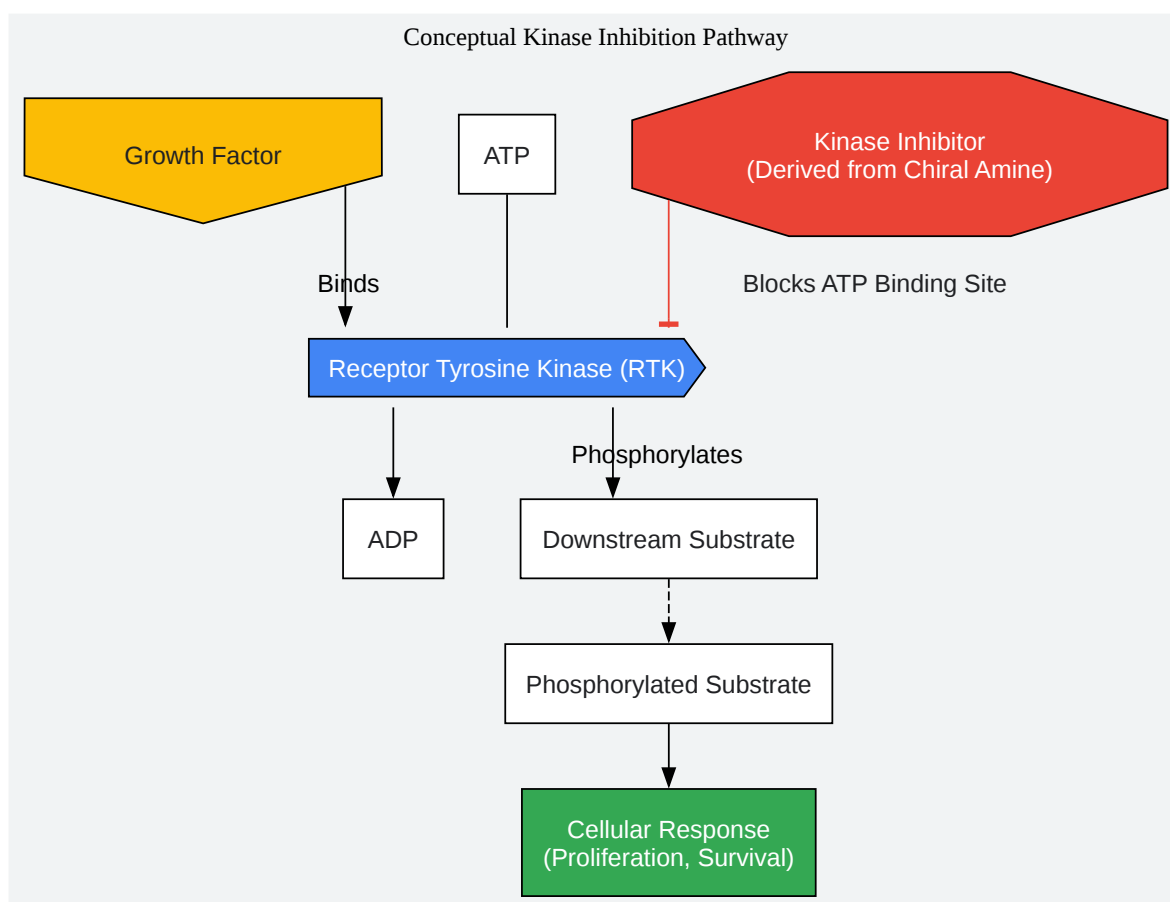


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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

## Potential Application in a Signaling Pathway Context

Chiral amines are crucial components of many biologically active molecules, including inhibitors of signaling pathways implicated in diseases. The following diagram conceptualizes how a drug derived from this chiral building block might function as a kinase inhibitor.



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Caption: Conceptual Signaling Pathway Illustrating Kinase Inhibition.

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